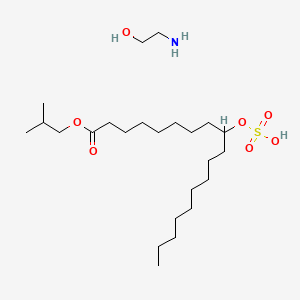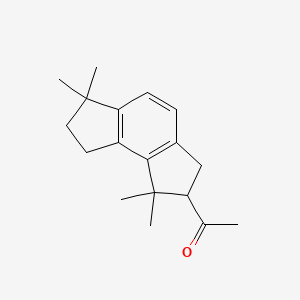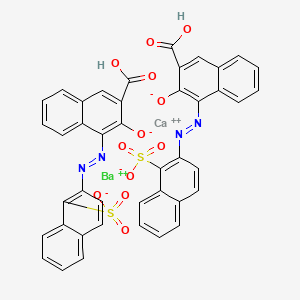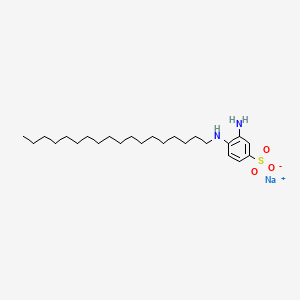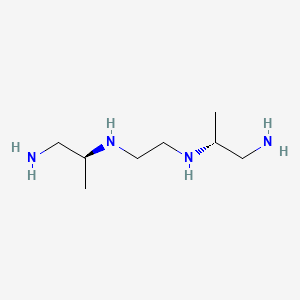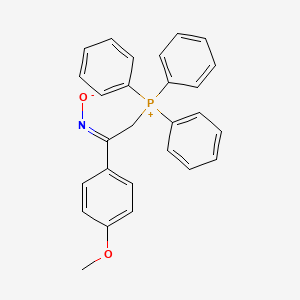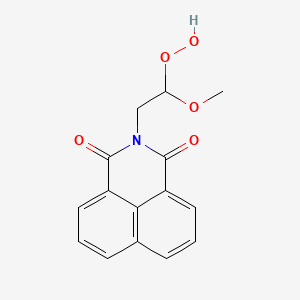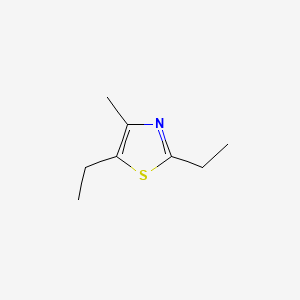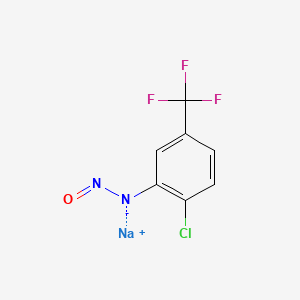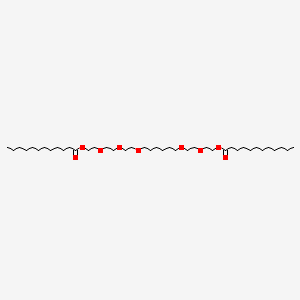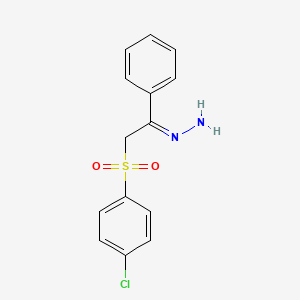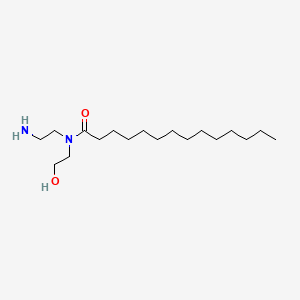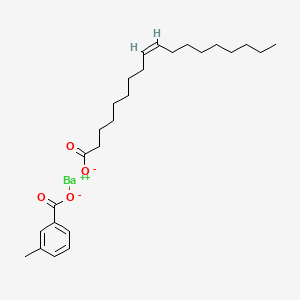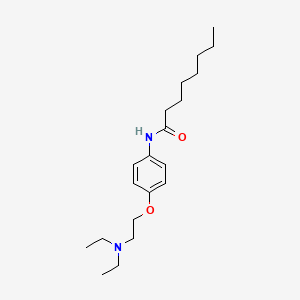
Aluminum barium cerium magnesium oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum barium cerium magnesium oxide is a complex metal oxide that combines the properties of aluminum, barium, cerium, and magnesium oxides. This compound is of significant interest due to its unique structural, electronic, and catalytic properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminum barium cerium magnesium oxide can be achieved through several methods, including:
Solid-State Reaction: This involves mixing the metal oxides or carbonates of aluminum, barium, cerium, and magnesium in stoichiometric ratios, followed by calcination at high temperatures (typically around 1000°C) to form the desired oxide compound.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides or nitrates in a solvent, followed by drying and calcination to obtain the oxide material.
Co-precipitation: Metal salts (such as nitrates or chlorides) are dissolved in water, and a precipitating agent (like ammonium hydroxide) is added to form a mixed hydroxide precipitate. This precipitate is then filtered, dried, and calcined to form the oxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-state reactions or sol-gel processes, optimized for high yield and purity. The choice of method depends on the desired properties of the final product and the specific application requirements.
Types of Reactions:
Oxidation-Reduction Reactions: The compound can undergo redox reactions, particularly involving the cerium component, which can switch between Ce(III) and Ce(IV) oxidation states.
Substitution Reactions: The compound can participate in substitution reactions where one metal ion is replaced by another in the oxide lattice.
Acid-Base Reactions: The compound can react with acids and bases, leading to the formation of various salts and hydroxides.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used to oxidize cerium from Ce(III) to Ce(IV).
Reducing Agents: Such as hydrogen gas or sodium borohydride, can reduce Ce(IV) to Ce(III).
Acids and Bases: Hydrochloric acid, sulfuric acid, and sodium hydroxide are commonly used in reactions involving this compound.
Major Products:
Oxidation Products: CeO2 (cerium dioxide) when cerium is oxidized.
Reduction Products: Ce2O3 (cerium(III) oxide) when cerium is reduced.
Substitution Products: Various mixed oxides depending on the substituting metal ion.
科学的研究の応用
Aluminum barium cerium magnesium oxide has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in various chemical reactions, including oxidation and reduction processes, due to its high surface area and redox properties.
Energy Storage: Employed in the development of batteries and supercapacitors, where its unique electronic properties enhance energy storage capacity.
Environmental Remediation: Utilized in the removal of pollutants from water and air, leveraging its adsorption and catalytic capabilities.
Biomedical Applications: Investigated for use in drug delivery systems and as an antimicrobial agent, owing to its biocompatibility and ability to generate reactive oxygen species.
作用機序
The mechanism of action of aluminum barium cerium magnesium oxide varies depending on the application:
Catalysis: The compound acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products. The redox cycling of cerium between Ce(III) and Ce(IV) plays a crucial role in catalytic processes.
Energy Storage: In batteries and supercapacitors, the compound’s high surface area and electronic conductivity enable efficient charge storage and transfer.
Environmental Remediation: The compound adsorbs pollutants onto its surface and catalyzes their degradation through redox reactions.
Biomedical Applications: The compound’s ability to generate reactive oxygen species contributes to its antimicrobial activity, disrupting bacterial cell membranes and metabolic processes.
類似化合物との比較
Aluminum Cerium Oxide: Shares similar catalytic and redox properties but lacks the additional functionalities provided by barium and magnesium.
Barium Magnesium Oxide: Known for its high thermal stability and use in ceramics but does not exhibit the same redox behavior as cerium-containing compounds.
Cerium Magnesium Oxide: Combines the redox properties of cerium with the structural stability of magnesium, but lacks the additional catalytic activity provided by aluminum and barium.
Uniqueness: Aluminum barium cerium magnesium oxide stands out due to its combination of high thermal stability, redox activity, and catalytic properties. The presence of multiple metal ions in the oxide lattice enhances its versatility and effectiveness in various applications, making it a unique and valuable compound in scientific research and industrial processes.
特性
CAS番号 |
67621-72-1 |
|---|---|
分子式 |
AlBaCeMgO5 |
分子量 |
408.73 g/mol |
IUPAC名 |
aluminum;magnesium;barium(2+);cerium(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Ba.Ce.Mg.5O/q+3;+2;+3;+2;5*-2 |
InChIキー |
MMCDTFYXRUACFC-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Ba+2].[Ce+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


